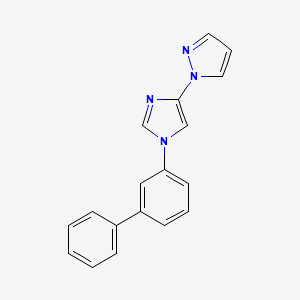
1-(1-Biphenyl-3-yl-1H-imidazol-4-yl)-1H-pyrazole
Cat. No. B8328793
M. Wt: 286.3 g/mol
InChI Key: OUCFIVLUQUKOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07858649B2
Procedure details


Pyrazole (68.3 mg, 1.0 mmol), K2CO3 (139 mg, 1.0 mmol), CuI (9.5 mg, 5 mol %) and 11 (150 mg, 0.5 mmol) were added to vial and added NMP (1 mL). The slurry was heated in micro wave (emrys optimiser; fixed hold time) to 180° C. for 1 h after which after it was added NMP (1 mL) and heated to 195° C. for 3 h. The reaction mixture was then added another 6.5 mg CuI and 40 mg pyrazole, and heated for another 4 h after by which LC-MS analysis showed full conversion. The rx was added dropwise to H2O (10 mL) followed by ethyl acetate (30 mL) and brine (10 mL). The phases were separated and the aqueous phase extracted with THF (2×5 mL). The combined organic phases was washed with H2O (2×5 mL), dried (MgSO4), decanted and evaporated onto Celite and purified by CombiFlash sq16 to yield 47 mg (32%) the title compound as a white solid. HRMS (ESI+): m/z=286.3366 [M+H]





Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Three



Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Six


Name
CuI
Quantity
6.5 mg
Type
catalyst
Reaction Step Seven

Name
Yield
32%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.C([O-])([O-])=O.[K+].[K+].[C:12]1([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:17]=[CH:16][CH:15]=[C:14]([N:18]2[CH:22]=[C:21](Br)[N:20]=[CH:19]2)[CH:13]=1.CN1C(=O)CCC1>[Cl-].[Na+].O.[Cu]I.C(OCC)(=O)C.O>[C:12]1([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:17]=[CH:16][CH:15]=[C:14]([N:18]2[CH:22]=[C:21]([N:1]3[CH:5]=[CH:4][CH:3]=[N:2]3)[N:20]=[CH:19]2)[CH:13]=1 |f:1.2.3,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCCC1=O
|
Step Five
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCCC1=O
|
Step Six
|
Name
|
brine
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Step Seven
|
Name
|
|
|
Quantity
|
40 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC=C1
|
|
Name
|
CuI
|
|
Quantity
|
6.5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 195° C. for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated for another 4 h after by which LC-MS analysis
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase extracted with THF (2×5 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases was washed with H2O (2×5 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated onto Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by CombiFlash sq16
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC(=CC=C1)N1C=NC(=C1)N1N=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 47 mg | |
| YIELD: PERCENTYIELD | 32% | |
| YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
